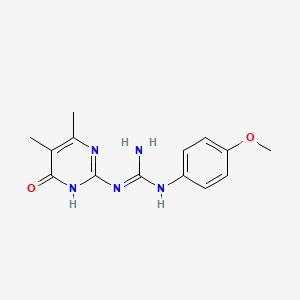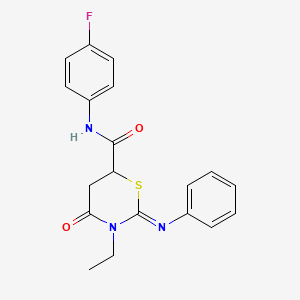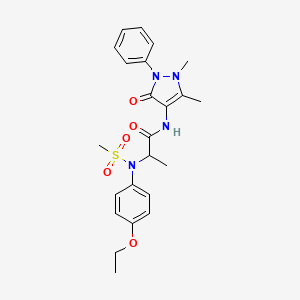![molecular formula C20H19IN2O3 B15033433 Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate](/img/structure/B15033433.png)
Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an ethoxy group, an iodophenyl group, and a quinoline core, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.
化学反応の分析
Types of Reactions
Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed for substitution reactions involving the iodophenyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The iodophenyl group may enhance binding affinity to certain proteins, while the ethoxy group could influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Chloroquine: Another quinoline derivative known for its antimalarial activity.
Quinoline-3-carboxylate derivatives: A class of compounds with similar core structures but different substituents.
Uniqueness
Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C20H19IN2O3 |
|---|---|
分子量 |
462.3 g/mol |
IUPAC名 |
ethyl 6-ethoxy-4-(4-iodoanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19IN2O3/c1-3-25-15-9-10-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-13(21)6-8-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChIキー |
OZJOZCXIWDEUJE-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfanyl)ethyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15033350.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033356.png)

![(5E)-3-Ethyl-2-sulfanylidene-5-({5-[3-(trifluoromethyl)phenyl]furan-2-YL}methylidene)-1,3-thiazolidin-4-one](/img/structure/B15033384.png)
![3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B15033387.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15033395.png)
![4-[(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15033401.png)

![Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15033403.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033407.png)
![4-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15033411.png)

![Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15033421.png)

